molecular formula C17H12ClN3O2 B13867190 3-(3-aminobenzoyl)-1-(4-chlorophenyl)pyridazin-4(1H)-one

3-(3-aminobenzoyl)-1-(4-chlorophenyl)pyridazin-4(1H)-one

Cat. No.: B13867190
M. Wt: 325.7 g/mol
InChI Key: FXEUUESXEQDQHB-UHFFFAOYSA-N
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Description

3-(3-aminobenzoyl)-1-(4-chlorophenyl)pyridazin-4(1H)-one is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a pyridazinone core, which is known for its diverse biological activities and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-aminobenzoyl)-1-(4-chlorophenyl)pyridazin-4(1H)-one typically involves multi-step organic reactions. One common method includes the condensation of 3-aminobenzoic acid with 4-chlorobenzoyl chloride to form an intermediate, which is then cyclized with hydrazine hydrate to yield the desired pyridazinone structure. The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or acetonitrile.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(3-aminobenzoyl)-1-(4-chlorophenyl)pyridazin-4(1H)-one can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The carbonyl group in the pyridazinone ring can be reduced to form alcohol derivatives.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles like sodium azide or primary amines in the presence of a base like sodium hydroxide.

Major Products

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer and inflammation.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 3-(3-aminobenzoyl)-1-(4-chlorophenyl)pyridazin-4(1H)-one exerts its effects involves interactions with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it can modulate signaling pathways by interacting with receptors or other proteins involved in cellular communication.

Comparison with Similar Compounds

Similar Compounds

    3-(3-aminobenzoyl)-1-phenylpyridazin-4(1H)-one: Lacks the chlorine atom on the phenyl ring.

    3-(3-nitrobenzoyl)-1-(4-chlorophenyl)pyridazin-4(1H)-one: Contains a nitro group instead of an amino group.

    3-(3-aminobenzoyl)-1-(4-methylphenyl)pyridazin-4(1H)-one: Features a methyl group instead of a chlorine atom on the phenyl ring.

Uniqueness

The presence of both the amino group on the benzoyl moiety and the chlorine atom on the phenyl ring makes 3-(3-aminobenzoyl)-1-(4-chlorophenyl)pyridazin-4(1H)-one unique. These functional groups contribute to its distinct chemical reactivity and potential biological activities, setting it apart from similar compounds.

Properties

Molecular Formula

C17H12ClN3O2

Molecular Weight

325.7 g/mol

IUPAC Name

3-(3-aminobenzoyl)-1-(4-chlorophenyl)pyridazin-4-one

InChI

InChI=1S/C17H12ClN3O2/c18-12-4-6-14(7-5-12)21-9-8-15(22)16(20-21)17(23)11-2-1-3-13(19)10-11/h1-10H,19H2

InChI Key

FXEUUESXEQDQHB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)N)C(=O)C2=NN(C=CC2=O)C3=CC=C(C=C3)Cl

Origin of Product

United States

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